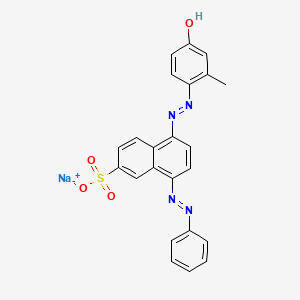
Sodium (5or8)-((4-hydroxy-2-methylphenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-hydroxy-2-methylphenyl)azo-8-(phenylazo)naphthalene-2-sulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. This compound belongs to the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their stability and wide range of colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxy-2-methylphenyl)azo-8-(phenylazo)naphthalene-2-sulphonate (sodium salt) typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 4-hydroxy-2-methylaniline, in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with a naphthalene derivative, such as 8-amino-2-naphthalenesulfonic acid, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is purified through crystallization or filtration and then dried to obtain the sodium salt form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-hydroxy-2-methylphenyl)azo-8-(phenylazo)naphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
5-(4-hydroxy-2-methylphenyl)azo-8-(phenylazo)naphthalene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 5-(4-hydroxy-2-methylphenyl)azo-8-(phenylazo)naphthalene-2-sulphonate (sodium salt) primarily involves its interaction with biological molecules through the azo groups. These groups can undergo reduction in biological systems, leading to the formation of aromatic amines, which can then interact with various cellular components. The compound’s ability to bind to proteins and nucleic acids makes it useful in various biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-hydroxy-3-[(4-sulphonatonaphthyl)azo]naphthalene-2-sulphonate
- Disodium 6-[(2,4-dimethyl-6-sulphonatophenyl)azo]-5-hydroxynaphthalene-1-sulphonate
- Disodium 3-[(4-acetamidophenyl)azo]-4-hydroxy-7-[(5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino]carbonyl]amino]naphthalene-2-sulphonate
Uniqueness
5-(4-hydroxy-2-methylphenyl)azo-8-(phenylazo)naphthalene-2-sulphonate (sodium salt) is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
68039-07-6 |
|---|---|
Formule moléculaire |
C23H17N4NaO4S |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
sodium;5-[(4-hydroxy-2-methylphenyl)diazenyl]-8-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C23H18N4O4S.Na/c1-15-13-17(28)7-10-21(15)25-27-22-11-12-23(26-24-16-5-3-2-4-6-16)20-14-18(32(29,30)31)8-9-19(20)22;/h2-14,28H,1H3,(H,29,30,31);/q;+1/p-1 |
Clé InChI |
OLRLFBQGSQZZDI-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)O)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


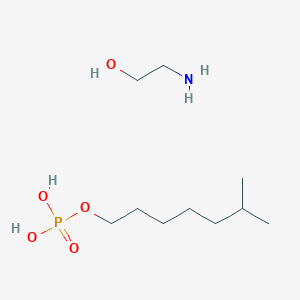


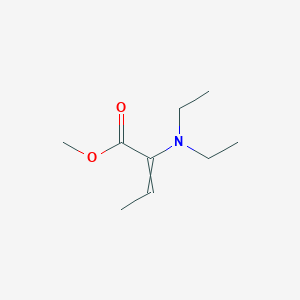
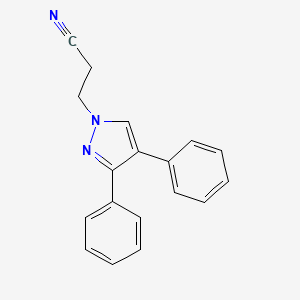


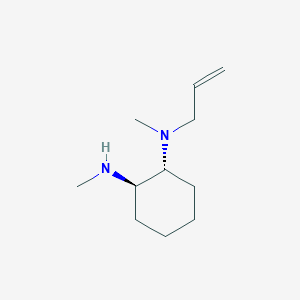
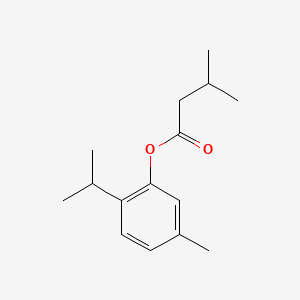
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
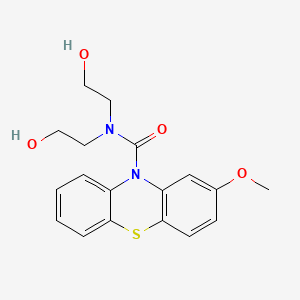
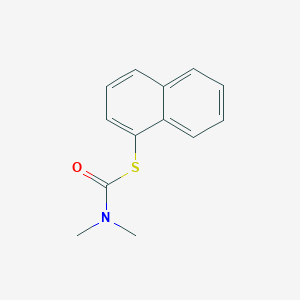
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)

